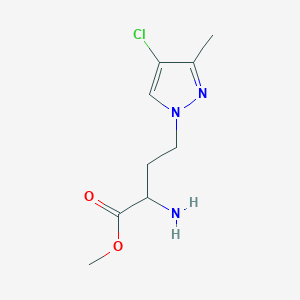

Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate

Description

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound characterized by a pyrazole ring substituted with chlorine and methyl groups, coupled with an amino butanoate ester backbone. The pyrazole moiety is known for its bioactivity, often contributing to binding interactions in enzyme inhibition or receptor modulation. The chlorine substituent may enhance lipophilicity and metabolic stability, while the methyl group could influence steric and electronic properties .

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3 |

InChI Key |

YBUDTZPPVVJGEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Amino Acid Derivative Formation: The amino acid derivative, 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid, can be synthesized by reacting the pyrazole derivative with an appropriate amino acid precursor under suitable conditions.

Esterification: The final step involves the esterification of the amino acid derivative to form Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrazole derivatives.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analog, Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS: 1339214-55-9), shares a pyrazole-ester backbone but differs in substituents and chain length. Below is a comparative analysis based on available

| Parameter | Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate | Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate |

|---|---|---|

| Pyrazole Substitution | 4-Chloro, 3-methyl | 4-Methyl |

| Amino Acid Chain | Butanoate (C4 chain) | Pentanoate (C5 chain) |

| Additional Substituents | None | 2-Methyl group on the amino acid backbone |

| Molecular Formula | Not explicitly reported | C₁₁H₁₉N₃O₂ |

| Molecular Weight | Not explicitly reported | 225.29 g/mol |

| Purity | Not explicitly reported | 98% |

Implications of Structural Variations

Pyrazole Substitution: The 4-chloro-3-methyl substitution in the target compound likely enhances electronegativity and steric hindrance compared to the 4-methyl analog. Chlorine may improve binding affinity in biological targets (e.g., kinase inhibitors) but could also increase toxicity risks .

Chain Length and Substituents: The butanoate (C4) chain in the target compound vs. the pentanoate (C5) chain in the analog may influence solubility and pharmacokinetics. The 2-methyl group on the amino acid backbone in the analog introduces additional steric effects, which might hinder metabolic degradation or alter substrate specificity in enzymatic interactions.

Research Findings and Functional Insights

Limited Data Availability

The analog (CAS: 1339214-55-9) is listed as a commercial product with 98% purity, suggesting its use as a pharmaceutical intermediate, but specific applications remain undocumented .

Biological Activity

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article delves into the compound's biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃ClN₄O

Molecular Weight: 216.67 g/mol

CAS Number: 1342582-01-7

The compound features a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazole ring followed by the introduction of the butanoate side chain. The synthetic pathway can be optimized for yield and purity, which are critical for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 0.16 |

| MDA-MB-231 | 0.28 |

| A549 | 0.48 |

| MCF7 | 3.24 |

These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism by which Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate exerts its effects may involve the inhibition of specific kinases or pathways associated with tumor growth. For example, certain pyrazole derivatives have been shown to inhibit PI3K pathways, which are crucial in cancer cell survival and proliferation .

Case Studies

Case Study 1: In Vitro Testing

In vitro studies demonstrated that Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate significantly reduced viability in human cancer cell lines compared to controls. The compound's effectiveness was assessed through MTT assays, revealing a dose-dependent response.

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models indicated that compounds similar to Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate could enhance survival rates when combined with standard chemotherapy agents. These findings suggest a synergistic effect that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a pyrazole derivative (e.g., 4-chloro-3-methyl-1H-pyrazole) and a halogenated amino ester precursor (e.g., methyl 2-amino-4-bromobutanoate). A base such as sodium hydroxide or potassium carbonate is used to deprotonate the pyrazole, enhancing its nucleophilicity. Reaction optimization includes:

- Temperature : Reflux conditions (~80–100°C) to accelerate substitution.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product .

Q. What analytical techniques are recommended for characterizing this compound, and how are discrepancies in physical data resolved?

Key characterization methods:

- NMR spectroscopy : Confirms substitution patterns (e.g., pyrazole C-H coupling in NMR).

- HPLC-MS : Verifies purity and molecular ion peaks.

- Elemental analysis : Validates empirical formula.

Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Cross-referencing with synthetic protocols (e.g., recrystallization solvents) and repeating analyses under controlled conditions (e.g., drying under vacuum) mitigates such issues .

Q. What are common impurities encountered during synthesis, and how are they identified?

Impurities include:

- Unreacted starting materials : Detected via TLC or HPLC retention times.

- By-products : Ester hydrolysis products (e.g., carboxylic acids) or regioisomeric pyrazole adducts.

LC-MS and - COSY NMR help distinguish structural analogs. For example, regioisomers exhibit distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications.

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites).

For instance, substituting the chloro group with electron-withdrawing groups may enhance binding affinity to microbial enzymes .

Q. What experimental strategies address contradictory bioactivity data across studies?

Contradictions in antimicrobial or anticancer assays may stem from:

Q. How can environmental fate studies be integrated into early-stage research?

Adopt protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

- Biodegradation assays : Use OECD 301 guidelines to assess persistence.

- Ecotoxicity screening : Daphnia magna or Vibrio fischeri models evaluate acute toxicity.

Data inform hazard classifications and guide structural modifications to reduce ecological risks .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.